molecular formula C11H13NO4S B2654566 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 1226271-16-4

4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2654566
CAS No.: 1226271-16-4
M. Wt: 255.29
InChI Key: NTIZOERQCSXKJX-UHFFFAOYSA-N
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Description

4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a methyl and propenyl group attached to the sulfamoyl nitrogen. Its molecular formula is C₁₁H₁₃NO₄S, with a molecular weight of 255.07 g/mol. The compound features a benzoic acid core modified at the para position with a sulfamoyl moiety, which is N-substituted with a methyl group and a propenyl (allyl) chain.

Properties

IUPAC Name

4-[methyl(prop-2-enyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-3-8-12(2)17(15,16)10-6-4-9(5-7-10)11(13)14/h3-7H,1,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZOERQCSXKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonamide precursors under specific conditions. One common method involves the use of allyl(methyl)amine and sulfonyl chloride in the presence of a base to form the sulfonamide intermediate, which is then reacted with benzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Organic Chemistry

4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid serves as a valuable building block in organic synthesis. It is utilized in various reactions including:

  • Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions, leading to diverse derivatives.
  • Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones, or reduced to yield amines .

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest it may act against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been explored for its potential as an anti-inflammatory agent, possibly through inhibition of specific inflammatory pathways .
  • Enzyme Inhibition : It has shown promise in inhibiting enzymes such as acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases .

Cancer Therapy

A notable study demonstrated that derivatives of this compound could reverse transformed phenotypes in cancer cell lines. This suggests potential utility as anticancer agents by targeting specific cellular pathways involved in tumor growth .

Immunomodulation

In vaccination studies, this compound was used as an adjuvant alongside established Toll-like receptor agonists. Results indicated enhanced antibody responses, highlighting its role in modulating immune responses .

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications to the sulfamoyl and benzoic acid moieties significantly affect biological activity. For example:

  • Substituents at the para position enhance MEK enzyme inhibition.
  • Variations in the alkyl chain length on the sulfamoyl group correlate with changes in enzyme inhibition potency .

Mechanism of Action

The mechanism of action of 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid with structurally related sulfamoyl benzoic acid derivatives:

Compound Name Substituents on Sulfamoyl Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound Methyl, Propenyl C₁₁H₁₃NO₄S 255.07 Flexible allyl chain; moderate hydrophobicity
Methyl 4-(N-phenylsulfamoyl)benzoate (12) Phenyl C₁₄H₁₃NO₄S 291.07 Aromatic phenyl group; esterified carboxyl
4-[N-(Naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoic acid (14) Naphthylmethyl, Phenyl C₂₄H₁₉NO₄S 417.07 Bulky aromatic substituents; free carboxyl
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid Chloro, Chloro-methylphenyl C₁₄H₁₁Cl₂NO₄S 368.22 Electron-withdrawing chloro groups; halogenated core
4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid Thiazolidinyl heterocycle Varies ~400–500 Rigid thiazolidinyl group; keto-imine linker

Key Observations :

  • Substituent Effects : The target compound’s methyl and propenyl substituents confer intermediate steric bulk compared to phenyl (compound 12) or naphthylmethyl (compound 14) groups. This may enhance solubility in polar solvents relative to bulkier analogs .
  • Molecular Weight : The target’s lower molecular weight (255.07 g/mol) contrasts with higher-weight analogs (>350 g/mol), suggesting better bioavailability .

Biological Activity

4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety substituted at the para position with a sulfamoyl group, which is further substituted with a methyl and prop-2-en-1-yl group. This unique structure is believed to contribute to its diverse biological activities.

Research indicates that compounds with sulfamoyl and benzoic acid functionalities often exhibit significant interactions with various biological targets. These include inhibition of key enzymes involved in cellular signaling pathways, such as:

  • MEK Enzymes : The compound has been identified as a potential inhibitor of MEK enzymes, which play a crucial role in the MAPK signaling pathway. Inhibition of MEK can lead to decreased phosphorylation of MAP kinases, impacting cell proliferation and survival .
  • NF-κB Activation : Studies have shown that sulfamoyl-containing compounds can activate NF-κB pathways, which are critical for immune responses. The activation occurs after stimulation with Toll-like receptor agonists, enhancing cytokine release in immune cells .

Biological Evaluations

A series of biological evaluations have been conducted to assess the efficacy of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
MEK InhibitionSignificant reduction in MAPK activation
NF-κB ActivationEnhanced cytokine release in THP-1 cells
Enzyme InhibitionPotent inhibition against carbonic anhydrases
Proteasome ActivityInduction of proteasomal activity in fibroblasts

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Therapy : A study indicated that derivatives containing sulfamoyl groups could reverse transformed phenotypes in cancer cell lines, suggesting their utility as anticancer agents .
  • Immunomodulation : The compound has been explored as an immunomodulator in vaccination studies, where it was used as an adjuvant alongside established TLR agonists, showing enhanced antibody responses .
  • Enzyme Inhibition : In vitro assays demonstrated that related compounds exhibited nanomolar inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II), indicating potential for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the sulfamoyl and benzoic acid moieties affect biological activity. Key findings include:

  • Substituents at the para position significantly enhance MEK inhibition.
  • Variations in the alkyl chain length on the sulfamoyl group correlate with changes in enzyme inhibition potency.

These insights guide future synthetic efforts to optimize efficacy and selectivity for specific biological targets.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the sulfamoyl group (δ ~3.1 ppm for methyl, δ ~5.8–6.2 ppm for allyl protons) and benzoic acid moiety (aromatic protons at δ ~7.5–8.0 ppm).
    • FT-IR : Look for S=O stretches (~1350 cm⁻¹) and COOH carbonyl (~1700 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry.

Advanced Method : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and optimize molecular geometry, validated against experimental data .

What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Advanced Research Question
Molecular docking with AutoDock Vina is recommended for virtual screening. Steps include:

Protein Preparation : Retrieve target structures (e.g., enzymes like α-glucosidase) from PDB. Remove water and add polar hydrogens.

Ligand Preparation : Generate 3D conformers of the compound and assign charges (e.g., Gasteiger-Marsili).

Docking Parameters : Use a grid box covering the active site (e.g., 25 × 25 × 25 Å).

Validation : Compare results with known inhibitors (e.g., acarbose) and validate via MD simulations (NAMD/GROMACS) .

Data Example : A related sulfamoyl benzoic acid derivative showed a docking score of −8.2 kcal/mol against α-glucosidase, correlating with in vitro IC₅₀ values .

How can researchers resolve contradictions in reported biological activity data for sulfamoyl benzoic acid derivatives?

Advanced Research Question
Discrepancies often arise from assay conditions (e.g., pH, enzyme source) or compound purity. Mitigation strategies:

  • Standardized Assays : Use recombinant enzymes (e.g., human α-glucosidase vs. microbial sources) and control buffer conditions (pH 6.8–7.4).
  • Quality Control : Validate compound purity via HPLC (>95%) and characterize degradation products.
  • Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .

What are the potential applications of this compound in material science, such as metal-organic frameworks (MOFs)?

Advanced Research Question
The sulfamoyl and carboxylic acid groups enable coordination with metal ions (e.g., Zn²⁺, Cu²⁺). Methodology:

Synthesis : React the compound with metal salts (e.g., Zn(NO₃)₂) under solvothermal conditions.

Characterization : Use PXRD to confirm MOF crystallinity and BET analysis for surface area.

Application Testing : Evaluate gas adsorption (CO₂/N₂) or catalytic activity (e.g., Lewis acid catalysis) .

Example : A similar benzoic acid derivative formed a Zn-MOF with a surface area of 1,200 m²/g, showing high CO₂ uptake .

How can researchers design structure-activity relationship (SAR) studies for sulfamoyl benzoic acid derivatives?

Advanced Research Question

Variation of Substituents : Synthesize analogs with modified alkyl/aryl groups on the sulfamoyl nitrogen.

Biological Testing : Measure IC₅₀ against targets (e.g., enzymes, receptors) and correlate with steric/electronic parameters (Hammett constants, logP).

QSAR Modeling : Use tools like CODESSA or MOE to build predictive models .

Data Insight : In a study, replacing methyl with trifluoroethyl increased α-amylase inhibition 10-fold, suggesting steric bulk enhances binding .

What are the best practices for stability testing of this compound under physiological conditions?

Basic Research Question

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hours.
  • Photostability : Expose to UV light (320–400 nm) and track changes using UV-Vis spectroscopy.
  • Oxidative Stability : Test in H₂O₂ (3%) to simulate oxidative stress .

How can quantum mechanical studies enhance understanding of this compound’s reactivity?

Advanced Research Question

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (DFT) to predict electrophilic/nucleophilic sites.
  • Reaction Mechanism : Simulate sulfamoylation transition states (IRC analysis) to identify rate-limiting steps.
  • Solvent Effects : Use PCM models to study solvation energy in polar aprotic solvents (e.g., DMF) .

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